4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-6-4-14(5-7-15)16(19)17-12-13-8-10-18(11-9-13)23(2,20)21/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKIUZOCKLQAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a base.
Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using coupling reagents like EDCI or HATU.
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The benzamide scaffold is widely modified to optimize physicochemical and pharmacological properties. Key analogs include:
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide (Compound 32)
- Structure : Benzamide with a 4-ethoxy group linked to a quinazoline ring.
- Key Differences : Replacement of the piperidine-sulfonyl group with a quinazoline heterocycle.
- Implications : The quinazoline moiety may enhance DNA intercalation or kinase inhibition, diverging from the neurological targets of the parent compound .
2-methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1)
- Structure : Methoxybenzamide with a propylthio-piperidine group.
- Key Differences : Substitution of ethoxy with methoxy and methanesulfonyl with propylthio.
- Implications : The thioether group may reduce metabolic stability compared to the sulfonyl group in the target compound .
4-ethoxy-N-[(pyridin-4-yl)methyl]benzamide (Y030-3659)
- Structure : Ethoxybenzamide linked to a pyridinylmethyl group.
- Implications : Simplified structure may reduce target specificity but improve solubility .
N-((1-(propylsulfonyl)-4-phenylpiperidin-4-yl)methyl)benzamide derivatives (e.g., [18F]CFPyPB)
- Structure : Benzamide with a propylsulfonyl-piperidine-phenyl group.
- Key Differences : Propylsulfonyl vs. methanesulfonyl and additional fluoropyridinyl substituents.
- Implications : Fluorine incorporation enhances blood-brain barrier penetration, relevant for neuroimaging or antipsychotic applications .
Physicochemical Properties
Notes:
Pharmacological Activities
- Target Compound: Potential applications in glycine transport inhibition (indicated by structural similarity to [18F]CFPyPB) or kinase modulation due to the sulfonyl-piperidine group .
- Compound 32 (Quinazoline analog) : Likely anticancer activity via topoisomerase or kinase inhibition, as seen in similar quinazoline derivatives .
- AS-4370 (Gastrokinetic agent) : A structurally distinct benzamide with a morpholine group, demonstrating potent gastric emptying activity but lacking sulfonyl-piperidine motifs .
Biological Activity
4-Ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This article aims to delve into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C16H24N2O4S
- Molecular Weight : 356.44 g/mol
- CAS Number : 1235058-60-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a notable regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake, making it a candidate for therapeutic strategies in managing type 2 diabetes mellitus (T2DM) and obesity .
1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- Activity : The compound has demonstrated significant inhibitory activity against PTP1B, with an IC50 value reported at approximately 0.07 μM, indicating potent efficacy .
- Selectivity : It exhibits a selective inhibition profile with a 32-fold preference over T-cell PTPase (TCPTP), which is critical for minimizing off-target effects .
2. Enhancement of Insulin Sensitivity
- In vitro studies have shown that the compound can enhance insulin-stimulated glucose uptake in cellular models without significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .
3. Antimicrobial Properties
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological potential of benzamide derivatives, including the compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
